Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two propenyl groups attached to the naphthalene ring, one through an ether linkage and the other directly bonded to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with propenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the propenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes. Substitution reactions can introduce various functional groups into the naphthalene ring or the propenyl side chains.
Scientific Research Applications
Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1-(2-propenyl)-2-methoxy-: Similar structure but with a methoxy group instead of a propenyloxy group.
Naphthalene, 1-(2-propenyl)-2-ethoxy-: Similar structure but with an ethoxy group instead of a propenyloxy group.
Uniqueness
Naphthalene, 1-(2-propenyl)-2-(2-propenyloxy)- is unique due to the presence of two propenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
837-53-6 |
---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-prop-2-enoxy-1-prop-2-enylnaphthalene |
InChI |
InChI=1S/C16H16O/c1-3-7-15-14-9-6-5-8-13(14)10-11-16(15)17-12-4-2/h3-6,8-11H,1-2,7,12H2 |
InChI Key |
ZLXHOHPWYVVGFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC2=CC=CC=C21)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.